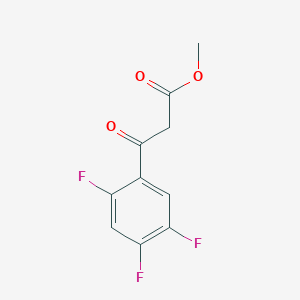

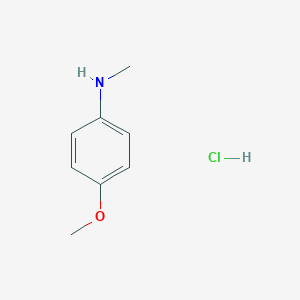

![molecular formula C18H24N2O3 B168359 (1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate CAS No. 107447-05-2](/img/structure/B168359.png)

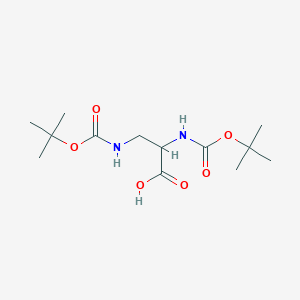

(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves a green ultrasonic synthetic approach in an aqueous medium via the Pictet-Spengler reaction . Specifically, the condensation reaction of tryptamine and various aromatic aldehydes at 80°C in an aqueous medium produces the corresponding 1-aryl-2,3,4,9-tetrahydro-1H-β-carbolines . The heterogeneous catalysis with Fe(III)-montmorillonite as the catalyst drives the reaction. Compared to conventional heating and microwave irradiation methods, this methodology offers advantages such as high product yield and shorter reaction time .

Molecular Structure Analysis

The molecular structure of (1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate consists of a tetrahydro-β-carboline core with additional substituents. The presence of the methyl , isobutyl , and methoxy groups contributes to its overall structure. For a detailed view, refer to the chemical structures provided in the references .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis of indole-based compounds, such as "(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate," is a key area of research due to their complex structure and potent biological activities. Research highlights the significance of α-carboline alkaloids, which possess diverse bioactivities, underscoring the importance of synthetic methodologies that enable the exploration of these compounds for pharmaceutical applications (Li et al., 2022). Additionally, the Fischer synthesis and the Pictet-Spengler reaction are crucial for constructing indole and carboline frameworks, offering pathways to synthesize a broad spectrum of derivatives with potential bioactivity (Taber & Tirunahari, 2011); (Rao, Maiti, & Chanda, 2017).

Biological Activities and Applications

The biological activities of indole and carboline derivatives span anti-tumor, antimicrobial, and anti-inflammatory effects, making them promising candidates for drug development. The review by Li et al. (2022) systematically summarizes the antitumor, antimicrobial, anti-Alzheimer's, anti-atherosclerosis, and antioxidant activities of α-carboline alkaloids, indicating their potential as therapeutic agents. The comprehensive analysis of their targets and structure-activity relationships (SARs) provides valuable insights for future research and drug design.

The synthesis of biologically active derivatives from biomass-derived levulinic acid illustrates the versatility of these compounds in drug synthesis, highlighting their role in producing cost-effective and simplified synthesis steps for medicinally active functional groups (Zhang et al., 2021). This approach not only underscores the sustainable aspects of drug synthesis but also opens up new avenues for the development of novel therapeutic agents.

Propiedades

IUPAC Name |

methyl (1S,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-10(2)7-15-17-13(9-16(19-15)18(21)23-4)12-6-5-11(22-3)8-14(12)20-17/h5-6,8,10,15-16,19-20H,7,9H2,1-4H3/t15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAFAJSUIGSPDS-HOTGVXAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C2=C(CC(N1)C(=O)OC)C3=C(N2)C=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C2=C(C[C@H](N1)C(=O)OC)C3=C(N2)C=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558441 |

Source

|

| Record name | Methyl (1S,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate | |

CAS RN |

107447-05-2 |

Source

|

| Record name | Methyl (1S,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

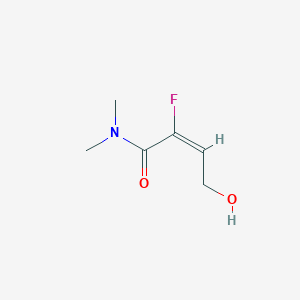

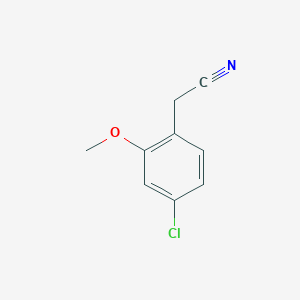

![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)

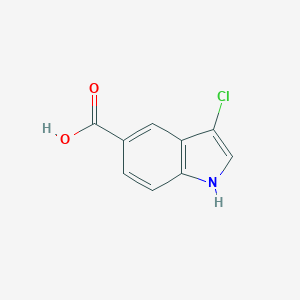

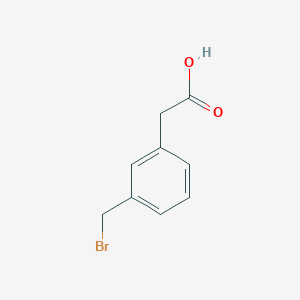

![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

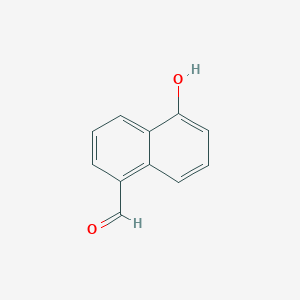

![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)